Extra Hydrogen Bond in C. albicans LeuRS vs. Tavaborole
In the crystal structure of the C. albicans LeuRS editing domain (CP1) in complex with the AN3018-AMP adduct (PDB: 2WFG, resolution 2.2 Å), the 6-ethylamino group of AN3018 forms one additional hydrogen bond with the enzyme that is not observed in the AN2690-AMP complex [1][2]. The authors explicitly state: 'The interactions between the AN3018-AMP adduct and C. albicans LeuRS are similar to those previously observed for bacterial LeuRS with the AN2690 adduct, with an additional hydrogen bond to the extra ethylamine group' [1]. This structural feature is confirmed by the deposited PDB coordinates (2WFG), where the AN3018-AMP adduct (ligand ID ZZB) shows the 6-ethylamino nitrogen positioned to interact with the enzyme active site [2].
| Evidence Dimension | Number of hydrogen bonds between the benzoxaborole-AMP adduct and the C. albicans LeuRS editing domain |
|---|---|
| Target Compound Data | AN3018-AMP adduct: all interactions of AN2690-AMP plus one additional hydrogen bond via the 6-ethylamino group (specific residue contact not publicly enumerated in the primary source) |
| Comparator Or Baseline | AN2690-AMP adduct: baseline set of hydrogen bonds as previously characterized for bacterial LeuRS |
| Quantified Difference | One additional hydrogen bond (qualitatively established by crystallography; exact energetic contribution not separately quantified in the published study) |
| Conditions | X-ray crystallography at 2.2 Å resolution; C. albicans cytosolic LeuRS editing domain (CP1, residues 280-530); AMP used as a surrogate for the 3′-terminal adenosine of tRNAᴸᵉᵘ |
Why This Matters
The additional hydrogen bond represents a structurally validated point of differentiation that may translate into altered binding kinetics or residence time on the fungal LeuRS target—a parameter critical for rational antifungal design and for interpreting SAR studies at the 6-position.
- [1] Seiradake E, Mao W, Hernandez V, Baker SJ, Plattner JJ, Alley MR, Cusack S. Crystal structures of the human and fungal cytosolic Leucyl-tRNA synthetase editing domains: A structural basis for the rational design of antifungal benzoxaboroles. J Mol Biol. 2009 Jul 10;390(2):196-207. doi: 10.1016/j.jmb.2009.04.073. PMID: 19426743. View Source
- [2] PDB entry 2WFG: Seiradake E, Mao W, Hernandez V, Baker SJ, Plattner JJ, Alley MRK, Cusack S. Structure of the Candida albicans cytosolic leucyl-tRNA synthetase editing domain bound to a benzoxaborole-AMP adduct. Deposited: 2009-05-18. doi: 10.2210/pdb2WFG/pdb. View Source
